4-Chloro-4'-iodo-3-methylbenzophenone

Description

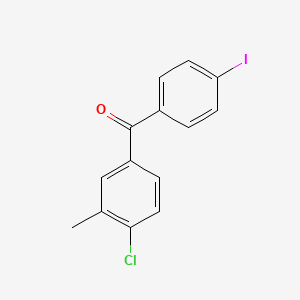

Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-3-methylphenyl)-(4-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClIO/c1-9-8-11(4-7-13(9)15)14(17)10-2-5-12(16)6-3-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPMLCMDVODISY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Profile of 4 Chloro 4 Iodo 3 Methylbenzophenone

The subject of this article, 4-Chloro-4'-iodo-3-methylbenzophenone, is a multi-halogenated diaryl ketone. Its structure features a benzoyl group substituted with a chlorine atom at the 4-position and a methyl group at the 3-position, attached to a phenyl ring bearing an iodine atom at the 4'-position.

| Property | Value |

| Molecular Formula | C₁₄H₁₀ClIO |

| Molecular Weight | 356.58 g/mol |

| IUPAC Name | (4-chloro-3-methylphenyl)(4-iodophenyl)methanone |

Computational Chemistry and Theoretical Investigations of 4 Chloro 4 Iodo 3 Methylbenzophenone

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Analyses

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. For studying excited-state phenomena, Time-Dependent Density Functional Theory (TD-DFT) is the standard extension, allowing for the calculation and interpretation of UV-Vis absorption spectra and other photophysical properties. scribd.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic properties. longdom.org The HOMO acts as an electron donor, while the LUMO is the electron acceptor. scialert.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. scialert.net

In the case of 4-Chloro-4'-iodo-3-methylbenzophenone, the distribution and energy of these orbitals are heavily influenced by the substituents:

HOMO: The HOMO is expected to have significant π-character and be distributed across the phenyl rings. The electron-donating methyl group at the 3-position would likely raise the energy of the HOMO compared to unsubstituted benzophenone (B1666685).

LUMO: The LUMO is anticipated to be primarily localized on the benzophenone core, with significant contribution from the π* orbital of the carbonyl group. The electron-withdrawing halogen atoms (chloro and iodo) are expected to stabilize the LUMO, lowering its energy. nih.gov

The combined effect of the electron-donating methyl group and the electron-withdrawing halogens would likely result in a reduced HOMO-LUMO gap compared to the parent benzophenone molecule, suggesting enhanced reactivity and a red-shift in its absorption spectrum.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Benzophenone and Related Compounds (Theoretical Values) Note: This table provides representative data for analogous compounds to illustrate substituent effects. The values for this compound are hypothetical predictions.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| Benzophenone (Reference) | -7.28 | -1.95 | 5.33 |

| 4-Chlorobenzophenone | -7.35 | -2.15 | 5.20 |

| 4-Iodobenzophenone | -7.15 | -2.20 | 4.95 |

| 3-Methylbenzophenone | -7.10 | -1.90 | 5.20 |

| This compound (Predicted) | ~ -7.05 | ~ -2.25 | ~ 4.80 |

The electrochemical behavior of benzophenones involves the reduction of the carbonyl group. This process typically occurs in two successive one-electron steps, first forming a radical anion (ketyl) and then a dianion. researchgate.net The reduction potential is a measure of the ease with which the molecule accepts an electron.

Theoretical calculations can predict redox potentials by computing the Gibbs free energy change for the reduction reaction in a solvent environment, often modeled using a continuum model like the Polarizable Continuum Model (PCM).

For this compound, the presence of two strongly electron-withdrawing groups (EWG), chlorine and iodine, is expected to significantly impact its reduction potential. EWGs stabilize the resulting radical anion, making the reduction process more favorable. researchgate.net Therefore, this compound should have a less negative (or more positive) reduction potential compared to unsubstituted benzophenone, indicating it is easier to reduce. While the methyl group has a weak electron-donating effect, the influence of the two halogens would be dominant in determining the redox properties.

TD-DFT is a reliable method for predicting the UV-Vis absorption spectra of organic molecules. scribd.com The absorption spectrum of benzophenone is characterized by a weak n→π* transition at lower energy and more intense π→π* transitions at higher energy. scribd.com

The substituents on the this compound molecule would act as auxochromes, modifying the absorption profile:

The chloro, iodo, and methyl groups are all expected to cause a bathochromic shift (a shift to longer wavelengths) of the π→π* transitions due to the extension of the conjugated system and their electronic effects.

The heavy iodine atom can also enhance the intensity of spin-forbidden transitions, such as the n→π* transition, through the heavy-atom effect, which increases spin-orbit coupling.

Theoretical TD-DFT calculations would likely predict the main absorption maximum (λ_max) for this compound to be red-shifted into the UVA range, a common feature for substituted benzophenones used as UV absorbers. researchgate.net

Charge Transfer Phenomena and Excited-State Dynamics

The electronic asymmetry introduced by the different substituents makes this compound a candidate for exhibiting intramolecular charge transfer (ICT) phenomena upon photoexcitation. rsc.org

Upon absorption of a photon, the molecule is promoted to an excited state. In donor-acceptor systems, this can lead to an ICT state where electron density is transferred from the donor portion of the molecule to the acceptor portion. researcher.life In this molecule, the benzoyl moiety (C6H4(Cl)(CH3)CO) and the iodophenyl moiety can be considered as distinct electronic units. Depending on the nature of the excited state, electron density could shift from one ring to the other or from the rings to the carbonyl group.

Computational modeling can map the electron density difference between the ground and excited states to visualize and quantify the extent of charge transfer. For benzophenone derivatives, ICT states can be planar (PICT) or involve rotation around the phenyl-carbonyl bond to form a Twisted Intramolecular Charge Transfer (TICT) state. researcher.life The formation of these states is highly dependent on solvent polarity and the electronic nature of the substituents. rsc.org

The photophysical fate of an excited molecule is complex, involving competition between fluorescence, intersystem crossing (ISC) to the triplet state, and non-radiative decay. Benzophenones are renowned for their highly efficient ISC process, which populates the triplet state with near-unity quantum yield. psu.edu

Theoretical modeling can calculate the energy levels of the lowest singlet (S₁) and triplet (T₁) excited states, as well as the spin-orbit coupling between them, which governs the ISC rate. For this compound, the presence of the very heavy iodine atom is predicted to dramatically increase the rate of intersystem crossing due to the heavy-atom effect. This would lead to:

Extremely rapid population of the T₁ state following excitation.

Very weak or non-existent fluorescence from the S₁ state.

Potentially strong phosphorescence from the T₁ state, especially at low temperatures in a rigid matrix.

This high efficiency in generating triplet states makes such molecules excellent candidates for use as photosensitizers in photochemical reactions. mdpi.com

Substituent Effects on Electronic and Reactivity Profiles

The electronic and reactivity characteristics of this compound are significantly influenced by the nature and position of its substituents: the chloro, iodo, and methyl groups attached to the benzophenone framework. Computational chemistry provides powerful tools to dissect these influences through the analysis of frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP) maps, and various reactivity descriptors. These theoretical investigations offer insights into how substituents modulate the electron distribution, stability, and propensity for chemical reactions.

In benzophenones, both phenyl rings can interact with the carbonyl (C=O) group through inductive and mesomeric effects. scialert.net The overlap between the π-bonds of the rings and the carbonyl group forms a molecular orbital that encompasses the entire molecule, leading to π-electronic delocalization. scialert.net This delocalization affects the character of the C=O group, integrating it with the phenyl rings and transferring electronic deficiency from the carbonyl group toward the substituent atoms. scialert.net

Frontier Molecular Orbital (FMO) Analysis

Frontier molecular orbital theory is crucial for understanding the electronic properties and reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity and lower stability.

For this compound, the substituents have a pronounced effect on the HOMO and LUMO energy levels. The electron-withdrawing chloro and iodo groups tend to lower the energy of both the HOMO and LUMO, while the electron-donating methyl group tends to raise them. The net effect is a complex interplay of these influences.

A theoretical analysis of similar substituted benzophenones using Density Functional Theory (DFT) can provide expected values for these parameters.

Table 1: Theoretical Electronic Properties of Substituted Benzophenones

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Benzophenone (unsubstituted) | -6.58 | -1.95 | 4.63 |

| 4-Chlorobenzophenone | -6.65 | -2.10 | 4.55 |

| 4-Iodobenzophenone | -6.45 | -2.05 | 4.40 |

| 3-Methylbenzophenone | -6.49 | -1.90 | 4.59 |

| This compound (Predicted) | -6.55 | -2.15 | 4.40 |

Note: The values for this compound are predicted based on the cumulative effects of the individual substituents observed in related studies. Actual DFT calculations would be needed for precise values.

Molecular Electrostatic Potential (MEP) Analysis

Molecular electrostatic potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. numberanalytics.comyoutube.com In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. Green and yellow areas represent regions of neutral potential. youtube.com

In this compound, the most negative potential is expected to be localized around the oxygen atom of the carbonyl group, making it a primary site for electrophilic attack or protonation. The presence of the electron-withdrawing chloro and iodo groups would lead to a more positive potential on the carbon atoms of the phenyl rings to which they are attached, as well as on the carbonyl carbon. The methyl group, being electron-donating, would slightly increase the electron density on the ring it is attached to, making it more susceptible to electrophilic substitution compared to the other ring.

Global Reactivity Descriptors

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) : Measures the ability of a molecule to attract electrons. It is calculated as χ = - (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Represents the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger value indicates greater stability.

Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is calculated as ω = χ² / (2η).

The introduction of halogen substituents can lead to an increase in the chemical potential and a decrease in the electrophilicity index. chemrxiv.org

Table 2: Predicted Global Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value (eV) |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.35 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.20 |

| Global Electrophilicity Index (ω) | χ² / (2η) | 4.31 |

Note: These values are derived from the predicted HOMO and LUMO energies in Table 1 and serve as estimations.

The predicted high electrophilicity index of this compound suggests that it is a strong electrophile, readily accepting electrons in chemical reactions. This is consistent with the presence of multiple electron-withdrawing groups.

Advanced Spectroscopic Characterization and Structure Elucidation of 4 Chloro 4 Iodo 3 Methylbenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns in both one-dimensional and two-dimensional spectra, the precise structure of 4-Chloro-4'-iodo-3-methylbenzophenone can be elucidated.

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of signals in the aromatic region, corresponding to the protons on the two phenyl rings, and a singlet in the aliphatic region for the methyl group protons. The integration of these signals would confirm the number of protons in each unique chemical environment.

The protons on the 4-chloro-3-methylphenyl ring are expected to appear as a set of coupled signals. The proton at position 2, being ortho to the carbonyl group, would likely be the most deshielded. The protons at positions 5 and 6 would also show characteristic splitting patterns based on their coupling with neighboring protons. The protons on the 4-iodophenyl ring would appear as a classic AA'BB' system, presenting as two doublets, due to the symmetry of this ring relative to the para-substituent.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The most downfield signal is expected to be that of the carbonyl carbon, typically appearing in the range of 190-200 ppm for benzophenones. The aromatic carbons will resonate in the region of 120-140 ppm, with their specific chemical shifts influenced by the attached substituents (chloro, iodo, methyl, and the carbonyl bridge). The carbon of the methyl group will appear as a singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl C | - | ~195 |

| 4-chloro-3-methylphenyl C1 | - | ~138 |

| 4-chloro-3-methylphenyl C2 | ~7.6 | ~130 |

| 4-chloro-3-methylphenyl C3 | - | ~136 |

| 4-chloro-3-methylphenyl C4 | - | ~135 |

| 4-chloro-3-methylphenyl C5 | ~7.4 | ~128 |

| 4-chloro-3-methylphenyl C6 | ~7.5 | ~132 |

| Methyl C | ~2.4 | ~20 |

| 4-iodophenyl C1' | - | ~137 |

| 4-iodophenyl C2', C6' | ~7.8 | ~131 |

| 4-iodophenyl C3', C5' | ~7.6 | ~138 |

Note: The chemical shifts are estimated based on data from similar substituted benzophenone (B1666685) structures and are subject to variation based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons on the same phenyl ring. For example, cross-peaks would be observed between the protons at positions 2, 5, and 6 of the 4-chloro-3-methylphenyl ring, confirming their adjacency.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm through-space interactions between protons on the two different phenyl rings, providing insights into the preferred conformation of the molecule in solution.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. For diaryl ketones, this band typically appears in the range of 1650-1670 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the phenyl rings. The electron-withdrawing nature of the chloro and iodo groups may cause a slight shift in this frequency.

Other characteristic absorption bands would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1450-1600 cm⁻¹ region.

C-Cl stretching: Generally found in the fingerprint region, between 600 and 800 cm⁻¹.

C-I stretching: Also located in the low-frequency fingerprint region, typically below 600 cm⁻¹.

C-H bending vibrations: These will appear in the fingerprint region and can provide information about the substitution pattern of the aromatic rings.

Table 2: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Carbonyl (C=O) Stretch | 1670-1650 |

| Aromatic C=C Stretch | 1600-1450 |

| C-Cl Stretch | 800-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from the benzophenone chromophore. The primary electronic transitions in aromatic ketones are the π → π* and n → π* transitions.

π → π transition:* This is a high-energy transition associated with the promotion of an electron from a bonding π orbital to an antibonding π* orbital. It is expected to result in a strong absorption band at a shorter wavelength, likely in the range of 250-280 nm.

n → π transition:* This is a lower-energy transition involving the promotion of a non-bonding electron from the oxygen of the carbonyl group to an antibonding π* orbital. This transition is formally forbidden and therefore results in a weaker absorption band at a longer wavelength, typically above 300 nm.

The presence of the chloro, iodo, and methyl substituents will influence the exact position and intensity of these absorption maxima (λmax) through their electronic effects on the chromophore.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λmax (nm) | Relative Intensity |

|---|---|---|

| π → π* | 250 - 280 | Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns.

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak at [M+2]⁺ with an intensity of approximately one-third of the molecular ion peak is expected, which is characteristic of a monochlorinated compound.

The fragmentation of the molecular ion would likely proceed through cleavage of the bonds adjacent to the carbonyl group, a common pathway for ketones. This would lead to the formation of acylium ions. The primary fragmentation pathways are predicted to be:

Loss of the 4-iodophenyl radical: This would result in the formation of a [M - C₆H₄I]⁺ fragment, corresponding to the 4-chloro-3-methylbenzoyl cation.

Loss of the 4-chloro-3-methylphenyl radical: This would lead to the formation of a [M - C₇H₆Cl]⁺ fragment, corresponding to the 4-iodobenzoyl cation.

Further fragmentation of these primary fragment ions would also be observed, providing additional structural information.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z | Identity |

|---|---|---|

| [M]⁺ | 386.9 | Molecular Ion |

| [M+2]⁺ | 388.9 | Isotopic peak due to ³⁷Cl |

| [M - C₆H₄I]⁺ | 181.0 | 4-chloro-3-methylbenzoyl cation |

| [M - C₇H₆Cl]⁺ | 232.9 | 4-iodobenzoyl cation |

| [C₆H₄I]⁺ | 203.9 | 4-iodophenyl cation |

Photochemistry and Reaction Mechanisms of Halogenated Benzophenones

Excited State Chemistry of Aryl Ketones

Aryl ketones, including benzophenone (B1666685) and its derivatives, are a cornerstone of organic photochemistry. Their utility stems from their distinct photophysical properties. Upon absorption of ultraviolet light, they are promoted to an excited singlet state (S₁). For most benzophenones, this singlet state undergoes highly efficient and rapid intersystem crossing (ISC) to populate the lowest triplet state (T₁) with a quantum yield approaching unity. lookchem.com It is from this relatively long-lived triplet state that the majority of their rich photochemistry originates. The specific substitution pattern of 4-Chloro-4'-iodo-3-methylbenzophenone, featuring a methyl group and two different halogen atoms, suggests a nuanced interplay of electronic and steric effects that govern its excited state behavior.

Triplet State Reactivity and Energetics

The lowest triplet state of most benzophenones possesses n,π* character, where an electron from a non-bonding (n) orbital on the carbonyl oxygen is promoted to an antibonding π* orbital. This n,π* triplet state exhibits diradical character, with an electrophilic, partially vacant n-orbital on the oxygen atom, making it highly reactive. acs.org The energy of this triplet state is a critical determinant of its reactivity.

Substituents on the aromatic rings can significantly modulate the energetics of the triplet state. Electron-donating groups, such as the 3-methyl group in the target molecule, generally increase the energy of the n,π* triplet state. acs.orgnih.gov Conversely, electron-withdrawing groups tend to decrease it. acs.orgnih.gov

The presence of halogen atoms introduces a further, often dominant, influence known as the "heavy-atom effect." This effect enhances spin-orbit coupling, which facilitates spin-forbidden transitions like intersystem crossing (S₁ → T₁) and phosphorescence (T₁ → S₀). acs.org In this compound, the iodine atom, being significantly heavier than chlorine, is expected to exert a profound heavy-atom effect. This would lead to a very high efficiency of triplet state formation but also potentially a shorter triplet state lifetime compared to non-iodinated analogues. Studies on substituted benzophenones have shown that the lifetimes of higher triplet excited states can range from 110 to 450 picoseconds, depending on the nature of the substituents. nih.govrsc.org

Table 1: Triplet Energies of Selected Substituted Benzophenones

| Compound | Substituent(s) | Triplet Energy (ET), kcal/mol |

| Benzophenone | None | ~69 |

| 4-Methylbenzophenone | 4-CH₃ (EDG) | ~69 |

| 4-Chlorobenzophenone | 4-Cl (EWG) | ~68 |

| 4,4'-Dichlorobenzophenone | 4,4'-di-Cl | ~68 |

Note: Data are approximate values from general literature to illustrate trends. EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group.

Photo-induced Hydrogen Abstraction and Radical Formation

A hallmark reaction of the benzophenone n,π* triplet state is its ability to abstract a hydrogen atom from a suitable donor molecule (R-H). taylorfrancis.comnih.gov This process involves the electrophilic oxygen of the excited carbonyl group and results in the formation of a benzophenone ketyl radical and a substrate-derived radical (R•). nih.govhilarispublisher.com

Intramolecular and Intermolecular Photoredox Processes

Beyond hydrogen abstraction, the excited triplet state of benzophenones can participate in photoredox reactions, acting as a potent photooxidant. acs.org In an intermolecular process, the excited benzophenone can accept an electron from a donor molecule, such as an amine or an alcohol, to form a radical anion (the ketyl radical anion) and a radical cation of the donor. lookchem.comnih.gov This single electron transfer (SET) is a key step in many synthetic transformations.

The reduction potential of the excited state is a key parameter for these reactions. For this compound, the electron-withdrawing nature of the chloro and iodo substituents would likely make the triplet state a stronger oxidant compared to unsubstituted benzophenone, favoring intermolecular electron transfer from suitable donors.

Intramolecular photoredox reactions are also possible but typically require a specific molecular architecture, such as a meta-substituted reducible or oxidizable group that can interact with the excited carbonyl. acs.org Given the structure of this compound, intermolecular processes are the more probable photoredox pathway. Additionally, the relatively weak carbon-iodine bond could potentially undergo homolytic cleavage upon photoexcitation, opening another radical reaction pathway, although this is generally less common than reactions originating from the carbonyl triplet state.

Influence of Halogen Substituents on Photoreactivity and Quantum Yields

The halogen substituents in this compound are pivotal in defining its photoreactivity and the quantum yields of its various photochemical pathways. Both chlorine and iodine atoms influence the molecule's electronic properties, but the most significant contribution, particularly from iodine, is the heavy-atom effect. acs.org

This effect has two primary, competing consequences for photoreactivity:

Increased Triplet Formation: The enhanced spin-orbit coupling increases the rate of intersystem crossing from the excited singlet state to the triplet state. This leads to a higher quantum yield of triplet formation (ΦT), making the population of the reactive state more efficient.

Decreased Triplet Lifetime: The same effect also accelerates the spin-forbidden phosphorescence from the triplet state back to the ground state, as well as potentially other non-radiative decay processes. This shortens the triplet lifetime (τT).

Table 2: Illustrative Photoreduction Quantum Yields for Substituted Benzophenones

| Benzophenone Derivative | Substituent | Typical H-donor | Approx. Quantum Yield (Φ) |

| Benzophenone | None | 2-Propanol | ~0.7-1.0 |

| 4,4'-Dichlorobenzophenone | 4,4'-di-Cl | 2-Propanol | ~0.5 |

| 4,4'-Dibromobenzophenone | 4,4'-di-Br | 2-Propanol | ~0.1 |

| 4-Iodobenzophenone | 4-I | Benzhydrol | ~0.03 |

Note: These are representative values from various studies to illustrate the trend of decreasing photoreduction quantum yield with increasing mass of the halogen substituent due to the heavy-atom effect.

Supramolecular Chemistry and Halogen Bonding in Halogenated Benzophenone Derivatives

Principles and Energetics of Halogen Bonding (XB)

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, contrary to its classical perception as a nucleophile. This interaction, analogous in many ways to the more familiar hydrogen bond, plays a crucial role in various fields, including materials science, biological chemistry, and crystal engineering. The defining characteristic of a halogen bond is the attractive force between a region of positive electrostatic potential on a halogen atom and a nucleophilic region on an adjacent molecule.

Nature of σ-Hole Interactions

The electrophilic nature of a halogen atom in a halogen bond is explained by the concept of the "σ-hole". When a halogen atom (X) is covalently bonded to another atom (R), the electron density around the halogen is not uniformly distributed. This results in a region of lower electron density, and consequently, a positive electrostatic potential, located on the outermost portion of the halogen's surface, directly opposite the R-X covalent bond. This region of positive potential is termed the σ-hole.

The formation of the σ-hole is a consequence of the anisotropic distribution of electron density on the halogen atom. The three lone pairs of electrons on the halogen create a belt of negative electrostatic potential around the equatorial region of the atom. In contrast, the electron density along the axis of the R-X bond is pulled towards the covalent bond, leaving the region on the opposite side of the halogen atom electron-deficient and thus, electropositive. It is this positive σ-hole that interacts favorably with electron-rich sites, such as lone pairs on heteroatoms or the π-electrons of aromatic systems, leading to the formation of a halogen bond.

Tunability of Halogen Bond Strength by Halogen Type and Substituent Effects

The strength of a halogen bond is not constant but can be systematically tuned, which is a key advantage in the design of supramolecular structures. Two primary factors that influence the strength of a halogen bond are the identity of the halogen atom and the nature of the substituents on the molecule.

Halogen Type: The ability of a halogen atom to form a halogen bond increases with its polarizability and decreases with its electronegativity. Consequently, the strength of halogen bonds typically follows the order: I > Br > Cl > F. nih.govrug.nl Iodine, being the most polarizable and least electronegative of the common halogens, forms the strongest halogen bonds, while fluorine, with its high electronegativity and low polarizability, is generally not considered a halogen bond donor. In the case of "4-Chloro-4'-iodo-3-methylbenzophenone," the iodine atom would be the primary and stronger halogen bond donor compared to the chlorine atom.

Substituent Effects: The magnitude of the positive electrostatic potential of the σ-hole, and thus the strength of the halogen bond, is highly sensitive to the electronic properties of the substituents on the molecule. Electron-withdrawing groups attached to the carbon atom bearing the halogen atom tend to pull electron density away from the halogen, thereby increasing the positive potential of the σ-hole and strengthening the halogen bond. nih.govresearchgate.net Conversely, electron-donating groups have the opposite effect, decreasing the σ-hole's positive potential and weakening the halogen bond.

In "this compound," the benzophenone (B1666685) core itself is electron-withdrawing. The chloro and iodo substituents also have an inductive electron-withdrawing effect. The methyl group, being on a separate phenyl ring from the iodine, would have a minimal electronic effect on the iodine's σ-hole. However, its presence can influence crystal packing through steric effects. The interplay of these substituents allows for fine-tuning of the halogen bonding capabilities of the molecule. For instance, studies on substituted iodobenzenes have shown a strong correlation between the nature of the substituents and the magnitude of the σ-hole on the iodine atom. nih.govacs.org

| Parameter | Influence on Halogen Bond Strength |

| Halogen Atom | Increases with polarizability (I > Br > Cl) |

| Electron-Withdrawing Substituents | Increase strength by enhancing the σ-hole |

| Electron-Donating Substituents | Decrease strength by diminishing the σ-hole |

| Hybridization of Carbon | Increases in the order: C(sp) > C(sp²) > C(sp³) |

Halogen Bonding in Crystal Engineering of Benzophenone Derivatives

Crystal engineering is the design and synthesis of crystalline solids with desired physical and chemical properties. Halogen bonding has become an indispensable tool in this field due to its strength, directionality, and tunability. In the context of benzophenone derivatives, halogen bonds can be used to control the self-assembly of molecules in the solid state, leading to predictable and well-defined crystal structures.

Directed Self-Assembly and Molecular Recognition

The high directionality of halogen bonds, with the R-X···Y angle typically being close to 180°, allows for precise control over the orientation of molecules in a crystal lattice. This directional nature enables the programmed self-assembly of molecules into specific supramolecular architectures, such as chains, sheets, or three-dimensional networks.

In "this compound," the iodine and chlorine atoms can act as halogen bond donors, while the carbonyl oxygen can act as a halogen bond acceptor. This allows for a variety of potential intermolecular interactions that can direct the self-assembly process. For example, C-I···O=C halogen bonds could lead to the formation of linear chains of molecules. The presence of two different halogen atoms also opens up the possibility of forming halogen-halogen interactions, such as I···Cl, I···I, or Cl···Cl contacts, which can further influence the crystal packing.

Molecular recognition, the specific binding of a substrate to a receptor, is another area where halogen bonding is of great importance. The well-defined geometry and tunable strength of halogen bonds allow for the design of host molecules that can selectively bind to specific guest molecules through these interactions.

Co-crystallization Studies and Crystal Packing

Co-crystallization is a powerful technique for modifying the physicochemical properties of solid materials. By combining two or more different molecules in a single crystal lattice, it is possible to create new materials with improved properties, such as solubility, stability, and melting point. Halogen bonding is frequently employed as a driving force for the formation of co-crystals.

| Interaction Type | Potential Role in Crystal Packing |

| C-I···O Halogen Bond | Primary interaction for forming chains or dimers |

| C-Cl···O Halogen Bond | Weaker interaction, may play a secondary role |

| I···Cl Halogen-Halogen Contact | Can link primary supramolecular motifs |

| π-π Stacking | Contributes to the overall stability of the crystal lattice |

| van der Waals Forces | General packing forces |

Role of Halogen Bonding in Advanced Supramolecular Architectures

The unique features of halogen bonding have enabled the construction of a wide array of advanced supramolecular architectures with diverse functionalities. These include liquid crystals, porous materials, and molecular switches. The ability to precisely control the arrangement of molecules through halogen bonding is key to designing these sophisticated materials.

Halogenated organic molecules, often referred to as "tectons" in the context of supramolecular chemistry, serve as the building blocks for these architectures. The predictable and directional nature of halogen bonds allows these tectons to self-assemble into complex and ordered structures. For example, by designing tectons with multiple halogen bond donor and acceptor sites, it is possible to create intricate two- and three-dimensional networks with well-defined pores and channels.

In the case of "this compound," the molecule possesses both halogen bond donor (I and Cl) and acceptor (O) sites, making it a potentially versatile tecton for the construction of supramolecular assemblies. While specific examples utilizing this compound are yet to be reported, the principles of supramolecular design suggest that it could be used to form, for example, one-dimensional halogen-bonded polymers or, in combination with other tectons, more complex multi-component architectures. The continued exploration of halogen bonding in molecules like "this compound" holds promise for the development of new functional materials with tailored properties.

Organometallic Chemistry and Catalysis Involving Halogenated Benzophenone Building Blocks

Catalytic C-C Bond Formation with Aryl Halide Substrates

The presence of both an iodo and a chloro substituent on the benzophenone (B1666685) scaffold allows for selective functionalization, as the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in typical palladium-catalyzed cross-coupling reactions. This reactivity difference is a cornerstone of modern organic synthesis, enabling sequential and site-selective modifications of polyhalogenated aromatic compounds. nih.govnih.gov

Palladium complexes are highly effective catalysts for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgwikipedia.org In the context of 4-Chloro-4'-iodo-3-methylbenzophenone, the C-I bond is the preferred site for oxidative addition to a Pd(0) center, which is the initial step in the catalytic cycles of Suzuki, Heck, and Sonogashira reactions. wikipedia.orgwikipedia.orgorganic-chemistry.org

The Suzuki-Miyaura coupling would involve the reaction of this compound with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is anticipated that the reaction would proceed selectively at the C-I bond, leaving the C-Cl bond intact for potential subsequent transformations. nih.gov

The Heck reaction , which couples the aryl halide with an alkene, would also be expected to occur preferentially at the more reactive C-I bond. wikipedia.orgorganic-chemistry.org This selectivity allows for the introduction of a vinyl group at the 4'-position of the benzophenone core.

Similarly, the Sonogashira coupling with a terminal alkyne would lead to the formation of a new carbon-carbon bond at the position of the iodine atom. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of aryl alkynes.

To illustrate the expected selectivity and outcomes of these reactions, the following hypothetical data is presented based on established principles of palladium catalysis.

| Reaction Type | Coupling Partner | Catalyst | Base | Solvent | Expected Major Product | Hypothetical Yield (%) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Chloro-3-methyl-4'-phenylbenzophenone | 92 |

| Heck | Styrene | Pd(OAc)₂ | Et₃N | DMF | (E)-4-Chloro-3-methyl-4'-(2-phenylvinyl)benzophenone | 85 |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 4-Chloro-3-methyl-4'-(phenylethynyl)benzophenone | 88 |

This table presents hypothetical data based on the known principles of palladium-catalyzed cross-coupling reactions and the differential reactivity of aryl halides.

While palladium is the most common catalyst for these transformations, nickel and copper catalysts have emerged as powerful alternatives, often exhibiting unique reactivity profiles. Nickel catalysts are particularly noteworthy for their ability to activate the more robust C-Cl bonds. rsc.orgnih.gov In principle, after selective functionalization of the C-I bond of this compound using palladium catalysis, the remaining C-Cl bond could be activated by a nickel catalyst in a subsequent cross-coupling reaction.

Copper-catalyzed reactions, historically known for Ullmann-type couplings, have also seen a resurgence with the development of new ligand systems. mdpi.com These catalysts can be employed for the formation of carbon-heteroatom bonds, and in some cases, carbon-carbon bonds. For this compound, a copper catalyst could potentially be used to functionalize either the C-I or C-Cl bond, depending on the reaction conditions and the nature of the coupling partner.

| Catalyst System | Aryl Halide Bond Activated | Coupling Partner | Reaction Type | Potential Product |

| NiCl₂(dppp) | C-Cl | Phenylmagnesium bromide | Kumada Coupling | 4-Phenyl-4'-iodo-3-methylbenzophenone |

| CuI / Ligand | C-I | Phenol | Ullmann Condensation | 4-Chloro-4'-phenoxy-3-methylbenzophenone |

This table illustrates potential applications of nickel and copper catalysts for the selective functionalization of this compound based on known catalytic activities.

Mechanistic Investigations of Organometallic Catalytic Cycles

The catalytic cycles of palladium-catalyzed cross-coupling reactions are well-established and generally proceed through a sequence of oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination. libretexts.org For a dihalogenated substrate like this compound, the selectivity is primarily determined by the rate of oxidative addition. The C-I bond has a lower bond dissociation energy than the C-Cl bond, leading to a significantly faster rate of oxidative addition of the C-I bond to the Pd(0) catalyst. nih.gov

Computational studies on dihalogenated aromatic compounds have supported this model, indicating a lower activation energy for the oxidative addition of the C-I bond compared to the C-Br or C-Cl bonds. nih.gov Mechanistic studies often employ kinetic analysis and the isolation and characterization of reaction intermediates to elucidate the catalytic pathway. nih.govcolab.ws

Exploration of Novel Catalytic Transformations

The unique electronic and steric environment of this compound makes it an intriguing substrate for the exploration of novel catalytic transformations. Beyond the standard cross-coupling reactions, this molecule could be a candidate for reactions involving C-H activation, where a catalyst directs the functionalization of a C-H bond. The presence of the carbonyl group and the halogen substituents could influence the regioselectivity of such reactions.

Furthermore, the development of dual catalytic systems, where two different catalysts operate in concert to promote a cascade of reactions, could lead to the rapid construction of complex molecules from this compound. For instance, a palladium catalyst could first activate the C-I bond for a cross-coupling reaction, and a second catalyst could then engage the product in a subsequent transformation, all in a single pot. The exploration of such novel catalytic methodologies continues to be an active area of research in organic synthesis. researchgate.netnih.govnih.gov

Green Chemistry Approaches for Sustainable Synthesis and Reactions of Benzophenone Derivatives

Photoreduction of Benzophenones under Green Conditions

The photoreduction of benzophenones is a well-documented photochemical reaction that typically proceeds via the excitation of the benzophenone (B1666685) molecule to a triplet state, followed by hydrogen abstraction from a suitable donor. This process can be aligned with green chemistry principles by carefully selecting the energy source and solvent.

A key aspect of green chemistry is the use of renewable energy. Solar energy, being an abundant and inexhaustible resource, presents an excellent alternative to traditional energy sources for photochemical reactions. The photoreduction of benzophenones can be efficiently carried out using sunlight. hilarispublisher.com The ultraviolet (UV) component of solar radiation is capable of exciting the benzophenone molecule, initiating the reaction. hilarispublisher.com

For 4-chloro-4'-iodo-3-methylbenzophenone, it is anticipated that exposure to sunlight in the presence of a hydrogen donor would lead to its photoreduction. The substituents on the aromatic rings (chloro, iodo, and methyl groups) may influence the absorption spectrum and the reaction kinetics, potentially altering the efficiency of the solar-powered reduction compared to the parent benzophenone. nih.gov

Table 1: Hypothetical Comparison of Energy Sources for the Photoreduction of this compound

| Energy Source | Wavelength Range | Potential Advantages for this compound Photoreduction |

| Solar Energy | Broad Spectrum (including UV-A and UV-B) | Renewable, abundant, cost-effective, reduces carbon footprint. |

| Mercury Vapor Lamp | Specific UV wavelengths (e.g., 254 nm, 365 nm) | High intensity, controlled wavelength for potentially higher selectivity. |

This table is illustrative and based on general principles of photochemistry, as specific data for this compound is not available.

The choice of solvent is critical in green chemistry. Traditional organic solvents are often volatile, toxic, and environmentally persistent. Green solvents, on the other hand, are typically derived from renewable resources, are biodegradable, and have low toxicity. Alcohols such as ethanol (B145695) and isopropanol (B130326) are excellent examples of green solvents that can also act as hydrogen donors in the photoreduction of benzophenones. hilarispublisher.comresearchgate.net

In the context of this compound, using ethanol or isopropanol as the solvent would not only provide a more environmentally benign reaction medium but also serve as the source of hydrogen atoms for the reduction of the carbonyl group. The general mechanism involves the photoexcited benzophenone abstracting a hydrogen atom from the alcohol, leading to the formation of a ketyl radical and an alcohol-derived radical. hilarispublisher.com

Table 2: Properties of Potential Green Solvents for the Photoreduction of this compound

| Solvent | Source | Role in Reaction | Environmental Considerations |

| Ethanol | Renewable (from biomass) | Solvent and Hydrogen Donor | Biodegradable, low toxicity. |

| Isopropanol | Petrochemical (can be produced from biomass) | Solvent and Hydrogen Donor | Relatively low toxicity, readily available. |

This table presents potential green solvents for the target reaction based on studies with other benzophenones.

Atom Economy and Waste Reduction in Synthesis

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. york.ac.uk A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste.

A plausible synthetic route for this compound is the Friedel-Crafts acylation of 4-iodotoluene (B166478) with 4-chloro-3-methylbenzoyl chloride. The Friedel-Crafts acylation is a widely used method for the synthesis of benzophenones. tandfonline.comrsc.org

The reaction would likely proceed as follows:

4-Iodotoluene + 4-Chloro-3-methylbenzoyl chloride → this compound + HCl

To assess the atom economy of this hypothetical synthesis, the molecular weights of the reactants and the desired product are considered.

Table 3: Illustrative Atom Economy Calculation for the Synthesis of this compound via Friedel-Crafts Acylation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Iodotoluene | C₇H₇I | 218.03 |

| 4-Chloro-3-methylbenzoyl chloride | C₈H₆Cl₂O | 189.04 |

| Total Reactant Mass | 407.07 | |

| This compound | C₁₄H₁₀ClIO | 370.59 |

| Hydrochloric acid (byproduct) | HCl | 36.46 |

| Total Product Mass | 407.05 |

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100

Atom Economy (%) = (370.59 / 407.07) x 100 ≈ 91.04%

An atom economy of approximately 91.04% is quite high, indicating that this synthetic route is relatively efficient in terms of incorporating reactant atoms into the final product. The only byproduct is hydrochloric acid. To further enhance the greenness of this synthesis, efforts could be made to utilize a catalytic system that minimizes the use of stoichiometric Lewis acids (like AlCl₃) which are traditionally used in Friedel-Crafts reactions and generate significant waste during workup. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.